Dibenzyl cyclohexane-1,1-dicarboxylate
Description
Dibenzyl cyclohexane-1,1-dicarboxylate is an organic compound characterized by a cyclohexane (B81311) ring with two benzyl (B1604629) carboxylate groups attached to the same carbon atom. This "geminal" arrangement is a key structural feature that influences its chemical properties and potential applications.
Cyclohexane dicarboxylates are a broad class of esters derived from cyclohexane dicarboxylic acids. Various isomers of these compounds, such as the 1,2-, 1,3-, and 1,4-dicarboxylates, have found significant use in industrial and research settings. For instance, certain cyclohexane dicarboxylate esters are employed as plasticizers to enhance the flexibility and durability of polymers. nih.govwikipedia.org Some have also been investigated for their biological effects and are used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.
The 1,1-dicarboxylate isomer, being a gem-dicarboxylate, is of particular interest due to the unique electronic and steric environment around the quaternary carbon. This can impart distinct reactivity and properties compared to its more common isomers.
While direct research on this compound is limited, its significance can be inferred from the study of related compounds. Geminal dicarboxylates are recognized as valuable intermediates in organic synthesis. They can serve as precursors to other functional groups and have been utilized in the asymmetric synthesis of chiral molecules. The stability of gem-dicarboxylates under various conditions makes them robust building blocks in multi-step syntheses.
The presence of benzyl ester groups in the target molecule is also significant. Benzyl esters are widely used as protecting groups for carboxylic acids in organic synthesis due to their stability and the relative ease of their removal by hydrogenolysis. Furthermore, dibenzyl compounds have been explored for their applications as plasticizers, solvents, and in the synthesis of polymers and pharmaceuticals.
The combination of the cyclohexane-1,1-dicarboxylate core with benzyl ester functionalities suggests that this compound could be a novel and under-explored compound with potential for new discoveries in materials science and synthetic methodology.
Properties of Related Compounds
To provide context, the properties of the precursor acid and related compounds are presented below.
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Cyclohexane-1,1-dicarboxylic acid | 1127-08-8 | C₈H₁₂O₄ | 172.18 | 175-179 |
| Benzyl alcohol | 100-51-6 | C₇H₈O | 108.14 | -15.2 |
| Dibenzyl ether | 103-50-4 | C₁₄H₁₄O | 198.26 | 3.6 |
Note: The properties for this compound are not available due to a lack of specific experimental data in the cited literature.
Synthesis of this compound
The most direct and conventional method for the synthesis of this compound would be the Fischer esterification of Cyclohexane-1,1-dicarboxylic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the equilibrium towards the formation of the diester and water. The removal of water as it is formed can further increase the yield of the product.
An alternative, though less direct, synthetic route could involve the reaction of a dibenzyl ether with Cyclohexane-1,1-dicarboxylic acid in the presence of a homogeneous acidic catalyst.
Structure
2D Structure
3D Structure
Properties
CAS No. |
208662-21-9 |
|---|---|
Molecular Formula |
C22H24O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
dibenzyl cyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C22H24O4/c23-20(25-16-18-10-4-1-5-11-18)22(14-8-3-9-15-22)21(24)26-17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2 |
InChI Key |
HKBXIFBGZWONDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of Dibenzyl Cyclohexane 1,1 Dicarboxylate Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of one-dimensional (¹H and ¹³C) and multidimensional NMR spectra allows for the unambiguous assignment of protons and carbons within a molecule.
The ¹H NMR spectrum of Dibenzyl cyclohexane-1,1-dicarboxylate is expected to show distinct signals corresponding to the protons of the cyclohexane (B81311) ring, the benzylic methylene (B1212753) groups, and the aromatic phenyl rings.
The ten protons on the cyclohexane ring are expected to appear as a series of overlapping multiplets in the aliphatic region, typically between 1.2 and 2.2 ppm. These protons can be categorized into three groups based on their position relative to the ester groups: C2/C6, C3/C5, and C4 protons. Due to the geminal dicarboxylate substitution, the chemical environments of these protons are distinct. In the analogous compound, diethyl cyclohexane-1,1-dicarboxylate, the cyclohexane protons appear as multiplets around 1.4-1.5 ppm and 2.0-2.1 ppm. chemicalbook.com
The four benzylic protons (O-CH₂-Ph) are expected to resonate as a sharp singlet further downfield, typically in the range of 5.0-5.4 ppm. rsc.org This significant downfield shift is due to the deshielding effect of the adjacent ester oxygen and the aromatic ring. For instance, the benzylic protons in benzyl (B1604629) benzoate (B1203000) appear at approximately 5.33 ppm. rsc.org
The ten protons of the two phenyl groups will appear in the aromatic region, generally between 7.2 and 7.5 ppm. rsc.org These protons often present as a complex multiplet due to small differences in their chemical environments and spin-spin coupling.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Cyclohexane (C4-H₂) | ~1.4 - 1.6 | Multiplet | Furthest from the electron-withdrawing ester groups. |
| Cyclohexane (C3/5-H₂) | ~1.6 - 1.8 | Multiplet | Intermediate chemical shift. |
| Cyclohexane (C2/6-H₂) | ~2.0 - 2.2 | Multiplet | Closest to the ester groups, hence more deshielded. |
| Benzylic (O-CH₂) | ~5.0 - 5.4 | Singlet | Deshielded by ester oxygen and phenyl group. rsc.org |
| Aromatic (Ph-H) | ~7.2 - 7.5 | Multiplet | Typical range for monosubstituted benzene (B151609) rings. rsc.org |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals, reflecting the molecule's symmetry.
The carbons of the cyclohexane ring are predicted to resonate in the aliphatic region. Based on data for diethyl cyclohexane-1,1-dicarboxylate, the C2/C6 carbons would appear around 30-35 ppm, the C3/C5 carbons around 22-25 ppm, and the C4 carbon at approximately 25-27 ppm. nih.gov The quaternary C1 carbon, attached to the two ester groups, is expected to be significantly downfield, likely in the 50-60 ppm range.
The carbonyl carbons (C=O) of the ester groups are highly deshielded and will produce a signal in the range of 165-175 ppm. rsc.org The benzylic methylene carbons (O-CH₂) typically appear around 65-70 ppm. rsc.org The carbons of the phenyl rings will show several signals in the aromatic region (125-140 ppm), with the ipso-carbon (the carbon attached to the benzylic group) appearing around 135-137 ppm. rsc.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Cyclohexane (C4) | ~25 - 27 | Most shielded cyclohexane carbon. |
| Cyclohexane (C3/C5) | ~22 - 25 | |
| Cyclohexane (C2/C6) | ~30 - 35 | Deshielded by proximity to the ester groups. |
| Cyclohexane (C1) | ~50 - 60 | Quaternary carbon, significantly deshielded. |
| Benzylic (O-CH₂) | ~65 - 70 | Typical range for benzyl esters. rsc.org |
| Aromatic (Cortho, Cmeta, Cpara) | ~127 - 129 | Aromatic carbons of the benzyl group. rsc.org |
| Aromatic (Cipso) | ~135 - 137 | Carbon attached to the benzylic group. rsc.org |
| Carbonyl (C=O) | ~165 - 175 | Characteristic ester carbonyl shift. rsc.org |
To confirm the structural assignments derived from 1D NMR, several 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the cyclohexane ring (e.g., between H-2 and H-3, H-3 and H-4, etc.), helping to trace the connectivity within the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. sdsu.edu It would be used to definitively link the proton signals of the cyclohexane ring and the benzylic methylene groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations would include the benzylic protons (O-CH₂) showing a cross-peak to the carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring. The protons on C2/C6 of the cyclohexane ring would show correlations to the quaternary C1 and the carbonyl carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound would be dominated by absorptions from the ester functional group and the hydrocarbon framework. The most prominent feature is expected to be the strong carbonyl (C=O) stretching vibration of the ester, which typically appears in the range of 1730-1750 cm⁻¹. nih.gov Another key feature would be the C-O stretching vibrations of the ester group, expected to produce strong bands between 1100 and 1300 cm⁻¹.
The C-H stretching vibrations of the aliphatic cyclohexane ring and the benzylic methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretching vibrations from the phenyl rings would appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aromatic C=C stretching vibrations are expected as a series of medium to weak bands in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Predicted FTIR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | ~2850 - 2960 | Strong |
| Ester C=O Stretch | ~1730 - 1750 | Very Strong |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium-Weak |
| Aliphatic CH₂ Bend | ~1440 - 1470 | Medium |
| Ester C-O Stretch | ~1100 - 1300 | Strong |
| Aromatic C-H Out-of-Plane Bend | ~690 - 770 | Strong |
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to symmetric vibrations and non-polar bonds. The Raman spectrum would likely show a strong band for the symmetric stretching of the C=C bonds in the phenyl rings around 1600 cm⁻¹. The breathing mode of the benzene ring, a sharp, intense band, is expected near 1000 cm⁻¹. The aliphatic C-H stretching vibrations (2850-2960 cm⁻¹) would also be prominent. While the ester C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. The cyclohexane ring vibrations, particularly the symmetric "breathing" mode, would also be Raman active. nih.gov
Interactive Data Table: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aliphatic C-H Stretch | ~2850 - 2960 | Strong |
| Aromatic C=C Stretch | ~1580 - 1610 | Strong |
| Ester C=O Stretch | ~1730 - 1750 | Weak-Medium |
| Aromatic Ring Breathing | ~1000 | Strong, Sharp |
| Cyclohexane Ring Vibrations | ~800 - 1200 | Medium |
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. These methods provide detailed information on bond lengths, bond angles, and crystallographic symmetry, which are crucial for confirming the molecular structure and understanding its packing in the solid state.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
For a novel compound like a this compound analogue, a successful SC-XRD analysis would yield a detailed crystallographic information file (CIF). This file would contain essential data, which would be presented in a table similar to the hypothetical one below.
Hypothetical Crystallographic Data for a this compound Analogue
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₂H₂₄O₄ |
| Formula Weight | 352.42 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 105.2(1)° | |
| c = 12.345(5) Å, γ = 90° | |
| Volume | 1860.1(1) ų |
| Z | 4 |
| Density (calculated) | 1.258 Mg/m³ |
| Absorption Coefficient | 0.087 mm⁻¹ |
| F(000) | 752 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 15890 |
| Independent reflections | 4250 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.152 |
From such data, the precise connectivity of the atoms, the conformation of the cyclohexane ring, and the orientation of the benzyl and carboxylate groups could be unequivocally established. For chiral analogues, specialized techniques in SC-XRD can be used to determine the absolute configuration of the stereocenters.
Powder X-ray Diffraction (XRPD) for Crystalline Phase Confirmation
Powder X-ray diffraction (XRPD) is a powerful technique used to identify crystalline phases and to assess the purity of a bulk sample. In contrast to SC-XRD, XRPD is performed on a finely ground powder containing a multitude of small crystallites in random orientations.
The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline lattice. For a newly synthesized batch of a this compound analogue, XRPD would be used to confirm that the bulk material corresponds to the same crystalline phase as the single crystal used for structure determination. It is also instrumental in identifying the presence of any polymorphic forms or crystalline impurities.
A typical representation of XRPD data would involve a list of the most significant diffraction peaks, as shown in the hypothetical table below.
Hypothetical XRPD Peak Data for a this compound Analogue
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.2 | 8.67 | 85 |
| 15.5 | 5.71 | 100 |
| 18.8 | 4.72 | 65 |
| 20.5 | 4.33 | 90 |
| 22.1 | 4.02 | 50 |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis provides experimental validation of the empirical formula. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometry and purity.
For a sample of a this compound analogue, the results of an elemental analysis would be presented as follows:
Hypothetical Elemental Analysis Data for C₂₂H₂₄O₄
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 74.98 | 74.92 |
The close correlation between the calculated and found percentages in this hypothetical example would confirm the elemental composition of the synthesized compound.
Chemical Reactivity and Mechanistic Investigations of Cyclohexane 1,1 Dicarboxylates
Reactivity of the Dicarboxylate Ester Functionality
The presence of two ester groups on the same carbon atom imparts specific reactivity to the molecule, reminiscent of malonic esters. These reactions primarily involve the cleavage or transformation of the ester linkages.
The ester groups of dibenzyl cyclohexane-1,1-dicarboxylate are susceptible to hydrolysis under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield cyclohexane-1,1-dicarboxylic acid and benzyl (B1604629) alcohol. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent elimination of benzyl alcohol and deprotonation yields the dicarboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), results in saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the benzyl alcohol moiety, forming the carboxylate salt. An acidic workup is subsequently required to protonate the carboxylate and obtain the cyclohexane-1,1-dicarboxylic acid. The saponification process is generally irreversible due to the deprotonation of the initially formed carboxylic acid by the alkoxide byproduct.
| Reaction | Reagents | Products |
| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | Cyclohexane-1,1-dicarboxylic acid, Benzyl alcohol |
| Saponification | 1. NaOH, H₂O 2. H₃O⁺ | Cyclohexane-1,1-dicarboxylic acid, Benzyl alcohol |
This compound can undergo transesterification in the presence of an alcohol and a catalyst (either acid or base). This reaction involves the exchange of the benzyl groups of the ester with the alkyl or aryl group of the reacting alcohol. For instance, reaction with methanol (B129727) in the presence of an acid catalyst would lead to the formation of dimethyl cyclohexane-1,1-dicarboxylate and benzyl alcohol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
| Reactant Alcohol | Catalyst | Products |
| Methanol | Acid or Base | Dimethyl cyclohexane-1,1-dicarboxylate, Benzyl alcohol |
| Ethanol | Acid or Base | Diethyl cyclohexane-1,1-dicarboxylate, Benzyl alcohol |
A significant reaction pathway for compounds containing a geminal dicarboxylate structure is decarboxylation. This reaction typically occurs after hydrolysis of the diester to the corresponding dicarboxylic acid. Upon heating, cyclohexane-1,1-dicarboxylic acid can lose one molecule of carbon dioxide to form cyclohexanecarboxylic acid.
The mechanism of this decarboxylation involves a cyclic transition state. The carboxylic acid proton is transferred to the carbonyl oxygen of the other carboxyl group, while the carbon-carbon bond cleaves, and a carbon-carbon double bond is formed, leading to the enol of cyclohexanecarboxylic acid and carbon dioxide. The enol then tautomerizes to the more stable carboxylic acid. This process is analogous to the well-known decarboxylation of malonic acid and its derivatives.
| Starting Material | Conditions | Major Product |
| Cyclohexane-1,1-dicarboxylic acid | Heat | Cyclohexanecarboxylic acid, Carbon dioxide |
Transformations Involving the Cyclohexane (B81311) Ring
The cyclohexane ring in this compound is a saturated carbocycle, which is generally less reactive than the ester functionalities. However, it can undergo transformations under specific conditions. The presence of the bulky gem-dicarboxylate group can influence the stereochemistry of these reactions.
The C-H bonds of the cyclohexane ring can be oxidized under various conditions. Catalytic oxidation, for instance, can lead to the introduction of hydroxyl or carbonyl groups on the ring. The reaction conditions can be tuned to favor the formation of specific products. For example, oxidation with certain catalysts in the presence of an oxygen source can yield cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. The position of oxidation will be influenced by the steric hindrance of the dibenzyl dicarboxylate group.
The ester groups of this compound can be reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the diester to the corresponding 1,1-bis(hydroxymethyl)cyclohexane. This diol is a versatile intermediate for further synthetic transformations.
The direct conversion of the dicarboxylate to a hydrazine (B178648) derivative is not a standard transformation. However, a plausible synthetic route to a hydrazine derivative could involve the initial reduction of the diester to 1,1-bis(hydroxymethyl)cyclohexane. This diol could then be further functionalized, for example, by conversion to a dihalide or a dimesylate, followed by reaction with hydrazine to form a cyclic hydrazine derivative. Another potential pathway involves the conversion of the diol to a diketone (if possible through rearrangement) which can then undergo reductive amination with hydrazine. The synthesis of hydrazine derivatives often involves the reaction of carbonyl compounds with hydrazine or the alkylation of hydrazine.
| Transformation | Reagents | Intermediate/Product |
| Reduction of Diester | LiAlH₄ | 1,1-Bis(hydroxymethyl)cyclohexane |
| Potential route to hydrazine derivative | 1. Conversion of diol to dihalide 2. Reaction with hydrazine | Cyclic hydrazine derivative |
Mechanistic Studies of Key Reactions
The reactivity of cyclohexane-1,1-dicarboxylates is primarily centered around the ester functional groups and the cyclohexane ring itself. The geminal dicarboxylate substitution at the C1 position significantly influences the stereochemistry and reaction rates of processes occurring at both the ring and the ester moieties.
Elucidation of Reaction Pathways (e.g., electrophilic, nucleophilic, radical mechanisms)
The reaction pathways for cyclohexane-1,1-dicarboxylates can be categorized based on the nature of the attacking species: electrophiles, nucleophiles, or radicals.
Electrophilic Pathways: The saturated cyclohexane ring of this compound is generally inert to electrophilic attack due to the absence of π-electrons. However, the benzyl groups, with their aromatic rings, are susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The ester groups, being meta-directing, would influence the position of substitution on the benzene (B151609) rings, although their direct participation is minimal.
Electrophilic addition reactions are characteristic of unsaturated systems like alkenes. stackexchange.comyoutube.com For a cyclohexane derivative to undergo electrophilic addition, it would require the presence of a double bond within the ring, which is not the case for the parent compound this compound. youtube.comlibretexts.org
Nucleophilic Pathways: Nucleophilic reactions are common for cyclohexane derivatives, particularly substitution reactions (SN1 and SN2). youtube.com For cyclohexane-1,1-dicarboxylates, nucleophilic attack can occur at the electrophilic carbonyl carbon of the ester groups, leading to reactions like hydrolysis or transesterification.
More significantly, nucleophilic displacement can occur at the benzylic position of the dibenzyl ester. The methylene (B1212753) groups attached to the ester oxygen and the phenyl ring are potential sites for SN2 reactions. In an SN2 mechanism, a nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. youtube.com The conformation of the cyclohexane ring can influence the rate of such reactions. For example, in related systems, equatorial attack by a nucleophile is often faster than axial attack due to reduced steric hindrance. youtube.com
Studies on similar compounds, such as 1-benzylpiperidine (B1218667) benzobromides, have shown that nucleophilic displacement by anions like thiophenolate can readily occur at the benzyl methylene groups. rsc.org This suggests that the benzylic carbons in this compound are viable sites for nucleophilic substitution.
Radical Mechanisms: The cyclohexane ring can undergo free-radical reactions, typically initiated by heat or UV light. pearson.comlumenlearning.com A common radical pathway is hydrogen abstraction, where a radical species removes a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. researchgate.netmdpi.com This initiation step is followed by propagation, where the cyclohexyl radical reacts with another molecule, and termination, where two radicals combine. lumenlearning.comyoutube.com For example, free-radical halogenation with bromine in the presence of light can lead to the formation of bromocyclohexane. pearson.com The presence of the bulky dicarboxylate group at C1 may sterically hinder abstraction from adjacent positions but would have less effect on more distant protons. The dissociation of cyclohexane can be initiated by ring-opening to form a diradical, which can then isomerize. mdpi.com
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative data on how the structure of a molecule affects its reaction rates. For cyclohexane-1,1-dicarboxylates, research has focused on how substituents on the cyclohexane ring influence the rates of reactions involving the ester groups.
A key study investigated the effect of substituents at the 4-position of the cyclohexane ring on the rate of ethoxy-exchange in diethyl cyclohexane-1,1-dicarboxylates. rsc.org This reaction provides insight into the electronic effects transmitted through the ring. The findings indicated that alkyl groups at the 4-position have a negligible effect on the reaction rate, whereas a phenyl group increases the rate constant. rsc.org This suggests that while inductive effects from alkyl groups are minimal, resonance or field effects from a phenyl group can influence reactivity at the C1 position.
| Substituent at 4-Position | Effect on Rate Constant | Relative Rate Constant (krel) |
|---|---|---|
| None (H) | Baseline | 1.00 |
| Methyl (CH3) | No significant effect | ~1.00 |
| t-Butyl (C(CH3)3) | No significant effect | ~1.00 |
| Phenyl (C6H5) | Increases rate | >1.50 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of molecules. These methods provide insights into orbital energies, charge distribution, and molecular properties that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For Dibenzyl cyclohexane-1,1-dicarboxylate, DFT calculations would be instrumental in several key areas:
Geometric Optimization: The first step in any DFT study is to determine the molecule's most stable three-dimensional structure. By minimizing the energy of the system, the equilibrium geometry, including bond lengths, bond angles, and dihedral angles, can be precisely calculated.
Electronic Properties: DFT can be used to calculate a variety of electronic properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack.
Energetics: The total electronic energy of the molecule, as calculated by DFT, is a measure of its stability. By comparing the energies of different conformers or isomers, their relative stabilities can be determined. Furthermore, the energies of reactants, transition states, and products for a given reaction can be calculated to determine the reaction's thermodynamic and kinetic feasibility.
To illustrate the type of data that would be generated, the following table presents hypothetical DFT-calculated properties for this compound, based on typical values for similar organic molecules.
| Property | Hypothetical Calculated Value |
| Total Electronic Energy | -1234.5678 Hartree |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
This table is for illustrative purposes and does not represent experimentally verified data.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for various molecular properties. For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods, could be employed to:
Benchmark DFT results: The accuracy of DFT calculations can be assessed by comparing them to higher-level ab initio results for key properties.
Calculate excited state properties: Methods like Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) can be used to predict the electronic absorption spectrum of the molecule.
Determine precise intermolecular interaction energies: For studying how this compound might interact with other molecules or surfaces, high-level ab initio methods can provide very accurate interaction energies.
Conformational Analysis and Molecular Dynamics Simulations
The cyclohexane (B81311) ring is known for its conformational flexibility, primarily adopting chair and boat conformations. The presence of two bulky dibenzyl dicarboxylate groups on the same carbon atom (a gem-disubstituted pattern) significantly influences the conformational preferences of the ring.
Conformational analysis of this compound would likely reveal that the cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is in an equatorial position. However, due to the rapid ring-flipping process, these positions are interconverted. The relative stability of the two possible chair conformers would depend on the steric interactions of the benzyl (B1604629) groups with the rest of the ring.
Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational space of a molecule over time. An MD simulation of this compound would involve:
System Setup: Placing the molecule in a simulation box, often with a solvent to mimic experimental conditions.
Force Field Application: Using a classical force field to describe the potential energy of the system as a function of atomic positions.
Integration of Equations of Motion: Solving Newton's equations of motion to propagate the positions and velocities of the atoms over time.
From an MD simulation, one could extract information about:
Preferred Conformations: By analyzing the trajectory, the most populated conformations and the energy barriers between them can be identified.
Dynamic Behavior: The flexibility of the cyclohexane ring and the rotational freedom of the benzyl ester groups can be studied.
Solvent Effects: The influence of the solvent on the conformational equilibrium can be assessed.
The following table illustrates the kind of data that could be obtained from a conformational analysis study, showing the hypothetical relative energies of different conformers.
| Conformer | Dihedral Angle (C2-C1-C6-C5) | Relative Energy (kcal/mol) |
| Chair 1 | -55.2° | 0.0 |
| Twist-Boat | 30.5° | 5.5 |
| Boat | 0.0° | 6.9 |
| Chair 2 | 55.2° | 0.0 |
This table is for illustrative purposes and does not represent experimentally verified data.
Reaction Mechanism Modeling and Transition State Analysis
The chemical reactivity of this compound is largely dictated by the ester functional groups. Theoretical modeling can provide detailed insights into the mechanisms of reactions such as hydrolysis, transesterification, or reactions involving the enolate formed at the alpha-carbon of a related malonic ester system.
For instance, the hydrolysis of the ester groups could be modeled using DFT. This would involve:
Locating Reactants and Products: Optimizing the geometries of the starting ester and the final carboxylic acid and benzyl alcohol products.
Identifying Transition States: Finding the highest energy point along the reaction coordinate, which represents the transition state. The geometry of the transition state provides crucial information about the mechanism.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.
By analogy with the well-studied malonic ester synthesis, the carbon atom between the two carboxyl groups could potentially be deprotonated to form a nucleophilic enolate, which could then participate in various carbon-carbon bond-forming reactions. Computational modeling could be used to study the stability of this enolate and its reactivity towards different electrophiles.
Structure-Reactivity Relationship Predictions
By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity, it is possible to establish structure-reactivity relationships. For example, one could investigate the effect of substituting the phenyl groups of the benzyl esters with electron-donating or electron-withdrawing groups.
Computational studies could predict how these substitutions would affect:
The acidity of the alpha-protons (if any were present).
The rate of hydrolysis of the ester groups.
The redox potential of the molecule.
These predictions can be invaluable in designing new molecules with desired chemical properties and for understanding the behavior of existing compounds.
This compound as a Synthetic Intermediate
As a synthetic intermediate, this compound provides a convenient and efficient route to several important chemical entities.
Precursor for Cyclohexane-1,1-dicarboxylic Acid and Anhydrides
This compound serves as a valuable precursor for the synthesis of cyclohexane-1,1-dicarboxylic acid. nih.gov The benzyl ester groups can be readily cleaved under standard hydrogenolysis conditions to yield the corresponding dicarboxylic acid. This transformation is typically clean and high-yielding, making it an attractive method for accessing this important diacid. Cyclohexane-1,1-dicarboxylic acid itself is a useful building block in the synthesis of various organic molecules and polymers. nih.gov
Furthermore, the resulting cyclohexane-1,1-dicarboxylic acid can be converted into its corresponding anhydride (B1165640) through dehydration, often facilitated by reagents such as acetic anhydride or by heating. Cyclohexanedicarboxylic acid anhydrides are reactive intermediates that can participate in a variety of ring-opening reactions with nucleophiles to form mono-esters, mono-amides, and other derivatives, further expanding their synthetic utility.
Building Block for Complex Molecules and Natural Product Synthesis
The rigid cyclohexane core and the two functionalizable carboxylate groups make this compound an attractive building block for the synthesis of complex molecules and natural products. portico.orgbeilstein-journals.org The cyclohexane scaffold can be further elaborated, and the dicarboxylate functionality allows for the introduction of various substituents and the formation of larger, more intricate structures. researchgate.netscripps.edu
This approach has been utilized in the total synthesis of various natural products where the cyclohexane-1,1-dicarboxylate moiety serves as a key structural element. researchgate.net The ability to control the stereochemistry of the cyclohexane ring and the subsequent transformations of the carboxylate groups provides a powerful tool for constructing stereochemically rich and complex molecular targets. nih.gov
Role in Mitsunobu-Type Coupling Reactions for Functional Group Transformations
This compound can participate in Mitsunobu-type coupling reactions, which are powerful methods for the formation of C-O, C-N, and C-S bonds. atlanchimpharma.com In a typical Mitsunobu reaction, an alcohol is converted to an ester, ether, amine, or thioether through the action of a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org
While not a direct replacement for the commonly used azodicarboxylates, the principle of activating an alcohol for nucleophilic substitution is relevant. In the context of this compound, one of the benzyl ester groups could potentially be cleaved and the resulting carboxylate could act as the nucleophile in an intramolecular or intermolecular Mitsunobu reaction. However, a more direct role is observed in modified Mitsunobu protocols. For instance, dibenzyl azodicarboxylate (DBAD) has been employed in Mitsunobu-type reactions for the synthesis of sulfenamides through the coupling of thiols and amines. researchgate.net This highlights the utility of related dibenzyl dicarboxylate structures in facilitating these important transformations. The reaction proceeds through the formation of a key intermediate, dibenzyl hydrazine-1,2-dicarboxylate. researchgate.net
The general mechanism of the Mitsunobu reaction involves the formation of a betaine intermediate from the phosphine and the azodicarboxylate. wikipedia.org This intermediate then activates the alcohol, making it a good leaving group for subsequent displacement by a nucleophile. organic-chemistry.orgnih.gov The reaction typically proceeds with inversion of stereochemistry at the alcohol center, making it a valuable tool for stereochemical control in synthesis. nih.govnih.gov
Application in Asymmetric Synthesis and Chiral Catalyst Development
The development of chiral catalysts and methodologies for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective synthesis of a single enantiomer of a chiral molecule. nih.govmyuchem.com this compound and its derivatives have found applications in this field, particularly in asymmetric amination reactions and the construction of optically active heterocyclic compounds. researchgate.netresearchgate.net
Asymmetric Amination Reactions
Asymmetric amination reactions are crucial for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products. ua.es Chiral ligands and catalysts derived from cyclohexane diamines have been shown to be effective in promoting enantioselective amination reactions. myuchem.com While not a direct catalyst, derivatives of the cyclohexane-1,1-dicarboxylate scaffold can be envisioned as precursors to chiral ligands. The rigid cyclohexane backbone can provide a well-defined stereochemical environment for a metal center, influencing the enantioselectivity of the catalyzed reaction.
For example, chiral catalysts can be generated that facilitate the addition of an amine to a prochiral substrate, leading to the formation of an enantioenriched amine. The design of the chiral ligand is critical for achieving high levels of enantioselectivity.
Construction of Optically Active Heterocyclic Derivatives
Heterocyclic compounds are a major class of organic molecules with widespread applications in medicine and materials science. scripps.edu The synthesis of optically active heterocyclic derivatives is of particular importance. This compound can serve as a starting material for the construction of such compounds.
Derivatization and Analogue Synthesis for Enhanced Functionality
Synthesis of Variously Substituted Alkyl and Aryl Esters of Cyclohexane-1,1-dicarboxylic Acid
The conversion of the carboxylic acid groups of cyclohexane-1,1-dicarboxylic acid into esters is a fundamental derivatization strategy. This transformation is typically achieved through Fischer esterification, where the dicarboxylic acid is reacted with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven towards the product by removing water as it is formed.
Alternatively, the dicarboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride or anhydride (B1165640), which then readily reacts with an alcohol to form the corresponding ester under milder conditions. The use of coupling agents can also facilitate the direct formation of esters from the carboxylic acid and alcohol.
The synthesis of a diverse library of esters is possible by varying the alcohol component. Simple alkyl esters (e.g., dimethyl, diethyl) can be prepared using straightforward esterification methods. More complex alkyl or aryl esters can also be synthesized, allowing for the introduction of a wide range of functional groups and steric bulk. organic-chemistry.orgbeilstein-journals.org The direct synthesis of aryl esters can be achieved by reacting carboxylic acids with triarylphosphites and N-iodosuccinimide under neutral conditions. rsc.org
| Alcohol Substrate | Esterification Method | Resulting Ester Derivative |
|---|---|---|
| Methanol (B129727) | Fischer Esterification | Dimethyl cyclohexane-1,1-dicarboxylate |
| Ethanol | Fischer Esterification | Diethyl cyclohexane-1,1-dicarboxylate |
| Isopropanol | Acyl Chloride Intermediate | Diisopropyl cyclohexane-1,1-dicarboxylate |
| Phenol | Triarylphosphite/N-Iodosuccinimide | Diphenyl cyclohexane-1,1-dicarboxylate |
| Benzyl (B1604629) Alcohol | Fischer Esterification | Dibenzyl cyclohexane-1,1-dicarboxylate |
Introduction of Diverse Substituents on the Cyclohexane (B81311) Ring for Structure-Activity Relationship Studies
Introducing substituents onto the cyclohexane ring provides a powerful tool for probing structure-activity relationships (SAR). The position and nature of these substituents can significantly influence the molecule's conformation, lipophilicity, and electronic properties. In cyclohexane systems, substituents can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, larger substituents preferentially occupy the more stable equatorial position. libretexts.orgpressbooks.pubyoutube.com
The stability of a substituted cyclohexane is dependent on the conformational preference of its substituents. worldwidejournals.comyoutube.com For instance, a methyl group in an axial position introduces steric strain, making the equatorial conformation more favorable. This conformational preference becomes even more pronounced with bulkier substituents like a tert-butyl group. pressbooks.pub The introduction of substituents can be achieved through various synthetic routes, often starting from already substituted cyclohexane precursors.
Systematic variation of substituents allows for the fine-tuning of a molecule's properties. For example, introducing polar groups can increase hydrophilicity, while adding halogen atoms can alter electronic properties and metabolic stability.
| Substituent | Position on Ring | Predominant Conformation | Key Influence on Properties |
|---|---|---|---|
| Methyl (-CH3) | C4 | Equatorial | Increases lipophilicity |
| Hydroxyl (-OH) | C4 | Equatorial | Increases polarity and hydrogen bonding capability |
| Fluorine (-F) | C4 | Equatorial | Alters electronic properties and can block metabolism |
| tert-Butyl (-C(CH3)3) | C4 | Strongly Equatorial | Locks the ring conformation due to large steric bulk |
Synthesis of Cyclohexane Dicarboxamides and Related Amine Derivatives
The synthesis of cyclohexane dicarboxamides from cyclohexane-1,1-dicarboxylic acid involves the formation of amide bonds with primary or secondary amines. This transformation can be accomplished by first converting the dicarboxylic acid to a more reactive species, such as a diacyl chloride, which then reacts with two equivalents of an amine. Alternatively, direct coupling methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate amide bond formation.
A wide array of dicarboxamides can be synthesized by employing different amines, thereby introducing diverse functionalities. google.comorientjchem.org For example, reacting cyclohexane-1,1-dicarboxylic acid with aniline (B41778) would yield the corresponding N,N'-diphenyl dicarboxamide. The synthesis of related amine derivatives can also be pursued through reduction of the amide functionalities or other synthetic pathways. researchgate.net These derivatization strategies are crucial for creating libraries of compounds for biological screening. epa.gov
| Amine Reactant | Coupling Method | Resulting Amide/Amine Derivative |
|---|---|---|
| Ammonia | Acyl Chloride Intermediate | Cyclohexane-1,1-dicarboxamide |
| Methylamine | DCC Coupling | N,N'-Dimethylcyclohexane-1,1-dicarboxamide |
| Aniline | Acyl Chloride Intermediate | N,N'-Diphenylcyclohexane-1,1-dicarboxamide |
| Piperidine | DCC Coupling | 1,1'-(Cyclohexane-1,1-dicarbonyl)bis(piperidine) |
Development of Optically Active Cyclohexane-1,1-dicarboxylate Derivatives
While cyclohexane-1,1-dicarboxylic acid itself is achiral, optically active derivatives can be developed. Chirality can be introduced into the molecule through several strategies. One approach involves the esterification or amidation of the dicarboxylic acid with a chiral alcohol or amine, respectively. This results in the formation of diastereomers that can potentially be separated by chromatography or crystallization.
Another strategy is to introduce chiral centers onto the cyclohexane ring itself. This can be accomplished by starting with a chiral precursor or by performing an asymmetric synthesis. For example, the enantioselective hydrolysis of a prochiral diester derivative could yield an optically active monoester. Furthermore, resolution techniques can be employed to separate enantiomers. rsc.org This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer. The development of optically active derivatives is particularly important in medicinal chemistry, where enantiomers often exhibit different pharmacological activities. researchgate.net
| Strategy for Introducing Chirality | Description | Example |
|---|---|---|
| Use of Chiral Auxiliaries | Reacting the dicarboxylic acid with a chiral alcohol or amine to form separable diastereomers. | Esterification with (-)-Menthol |
| Asymmetric Synthesis | Utilizing a chiral catalyst or reagent to introduce a substituent on the ring in an enantioselective manner. | Asymmetric hydrogenation of an unsaturated precursor. |
| Classical Resolution | Formation of diastereomeric salts with a chiral base (e.g., brucine, strychnine) followed by fractional crystallization. | Resolution of a racemic substituted cyclohexane-1,1-dicarboxylic acid. |
| Enantioselective Inclusion Complexation | Optical resolution through complexation with optically active host compounds. rsc.org | Complexation with a tartaric acid derivative. rsc.org |
Green Chemistry and Sustainable Synthesis Approaches for Cyclohexane Dicarboxylates
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. The synthesis of cyclohexane-1,1-dicarboxylic acid via the reaction of a malonate diester with 1,5-dibromopentane (B145557) presents a classic example where atom economy can be analyzed.
The key carbon-carbon bond-forming step has a theoretical high atom economy, as all carbon atoms from the malonate and the dibromopentane are incorporated into the desired spirocyclic structure. However, the use of a base (e.g., sodium ethoxide) generates stoichiometric amounts of salt byproduct (e.g., sodium bromide).
Key Research Findings:
To improve efficiency, synthetic routes that minimize the number of steps and the use of stoichiometric reagents are preferred. Phase-transfer catalysis (PTC), for instance, can enhance the efficiency of the initial alkylation step by facilitating the reaction between the aqueous and organic phases, often leading to higher yields and reducing the need for harsh, anhydrous conditions.
| Synthetic Step | Reactants | Products | Byproducts | Atom Economy Consideration |
|---|---|---|---|---|
| C-Alkylation | Diethyl Malonate, 1,5-dibromopentane, Sodium Ethoxide | Diethyl cyclohexane-1,1-dicarboxylate | Sodium Bromide, Ethanol | High for carbon backbone, but lowered by salt byproduct. |
| Hydrolysis | Diethyl cyclohexane-1,1-dicarboxylate, NaOH, H₂O | Cyclohexane-1,1-dicarboxylic acid disodium salt | Ethanol | Ethanol is a recoverable byproduct. |
| Esterification | Cyclohexane-1,1-dicarboxylic acid, Benzyl (B1604629) Alcohol | Dibenzyl cyclohexane-1,1-dicarboxylate | Water | High atom economy; water is the only byproduct. |
Utilization of Environmentally Benign Solvents and Reaction Media
For the alkylation of diethyl malonate, solvents like ethanol or dimethylformamide (DMF) are common. Greener alternatives include bio-based solvents or, in some cases, performing the reaction under solvent-free conditions. rsc.org Phase-transfer catalysis (PTC) is particularly advantageous as it can enable the use of water as a solvent or reduce the total amount of organic solvent required by facilitating reactions in heterogeneous aqueous-organic systems. acs.org
For the esterification step, which is traditionally the Fischer esterification conducted in an excess of alcohol with a strong acid catalyst, greener approaches are being developed. Using solvents with lower toxicity and environmental persistence is crucial. Alternatively, solvent-free esterification methods can be employed, particularly with the use of solid catalysts. aiche.org High-speed ball-milling has also been explored as a solvent-free method for esterification at room temperature. aiche.org
Design of Catalytic Systems for Reduced Waste Generation
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and efficiency while minimizing waste.
For Cyclohexane-1,1-dicarboxylic Acid Synthesis:
Phase-Transfer Catalysts (PTCs): As mentioned, PTCs such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) or crown ethers can significantly improve the dialkylation of malonic esters. scribd.com They work by transporting the enolate anion from the aqueous phase to the organic phase containing the alkylating agent, accelerating the reaction and allowing for milder conditions and reduced solvent usage. google.com This approach avoids the need for strong, anhydrous bases and solvents, thereby reducing waste. rsc.org
For Esterification:
Heterogeneous Acid Catalysts: Replacing homogeneous acid catalysts like sulfuric acid with solid acid catalysts is a major green advancement. mdpi.com Solid acids, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia, offer several advantages:
They are easily separated from the reaction mixture by simple filtration. researchgate.net
They are often reusable over multiple reaction cycles. nih.gov
They are generally less corrosive than mineral acids. mdpi.com
Enzymatic Catalysis: Lipases can be used to catalyze esterification under very mild conditions. This approach is highly selective and avoids the formation of byproducts associated with strong acid catalysis. However, the cost and stability of enzymes can be a limitation.
| Catalyst Type | Reaction Step | Advantages | Examples |
|---|---|---|---|
| Phase-Transfer Catalyst | C-Alkylation | Allows use of aqueous media, milder conditions, reduces solvent waste. rsc.orggoogle.com | Tetrabutylammonium bromide, 18-crown-6. scribd.com |
| Solid Acid Catalyst | Esterification | Easy separation, reusable, non-corrosive, reduces waste. mdpi.comresearchgate.net | Amberlyst-15, Zeolites, Magnetic-responsive catalysts. nih.govkaust.edu.sa |
| Enzymatic Catalyst | Esterification | High selectivity, mild conditions, biodegradable. | Lipases. |
Development of Bio-based Feedstocks for Cyclohexane (B81311) Dicarboxylate Synthesis
Transitioning from petrochemical feedstocks to renewable, bio-based sources is a fundamental goal of sustainable chemistry. researchgate.net For the synthesis of this compound, several key reactants can potentially be derived from biomass.
Cyclohexanone (B45756): While the target molecule is a 1,1-dicarboxylate, related cyclohexane derivatives often start from cyclohexanone. Cyclohexanone itself can be produced from lignin-derived platform compounds, offering a route from biomass to a key cyclic precursor. researchgate.net
Dicarboxylic Acids: There is extensive research into the fermentative production of various dicarboxylic acids from renewable feedstocks like glucose. nih.govlbl.gov While direct biological synthesis of cyclohexane-1,1-dicarboxylic acid is not established, the building blocks for its chemical synthesis could be bio-derived.
Benzyl Alcohol: Benzyl alcohol occurs naturally in many plants and fruits and is a constituent of essential oils like jasmine and ylang-ylang. ci.guide It can be considered a renewable feedstock when sourced from plants. Bio-based synthesis routes are also being developed, for example, through the microbial conversion of benzaldehyde or the de novo production from glucose. nih.gov
The use of these bio-based feedstocks can significantly reduce the carbon footprint and reliance on fossil fuels for the synthesis of the target compound. biobasedpress.eu
Cleaner Oxidation Processes for Dicarboxylic Acid Production
Cleaner oxidation methods are highly relevant for producing many commodity dicarboxylic acids, such as adipic acid (the 1,6-isomer), where traditional synthesis involves the use of nitric acid, a process that generates significant nitrous oxide (N₂O), a potent greenhouse gas. researchgate.netmdpi.com Researchers have developed greener alternatives using oxidants like hydrogen peroxide or molecular oxygen, often in combination with novel catalysts, to avoid N₂O emissions. unigoa.ac.in
However, for the synthesis of cyclohexane-1,1-dicarboxylic acid , the primary synthetic route is not based on the oxidation of the cyclohexane ring itself, but rather on a nucleophilic substitution (alkylation) reaction. Therefore, cleaner oxidation processes are less directly applicable to the formation of the core structure of this specific isomer.
The relevance of cleaner oxidation would lie in the synthesis of the precursors. For example, if cyclohexane derived from biomass were used as a starting material to produce cyclohexanone, green oxidation methods would be critical. vertecbiosolvents.comcardiff.ac.uk
Byproduct Management and Waste Minimization Strategies
A holistic green chemistry approach requires careful management of byproducts and the minimization of waste streams.
Salt Byproduct in Alkylation: The malonic ester synthesis route generates a stoichiometric amount of salt (e.g., NaBr or KBr). While this is difficult to avoid, process optimization can minimize waste. Using catalytic methods like PTC can allow for higher concentrations, reducing solvent waste. The recovery and potential reuse of the salt byproduct, or the development of salt-free synthetic routes, are long-term goals.
Water Byproduct in Esterification: Fischer esterification produces water as the sole byproduct, which is environmentally benign. The challenge lies in removing this water to drive the reaction equilibrium towards the product. In processes using solid acid catalysts, the catalyst can be filtered and reused, minimizing solid waste. rsc.org The water can be separated, and any unreacted alcohol can be recovered and recycled.
Catalyst Recycling: The use of heterogeneous or magnetic-responsive solid catalysts allows for their simple recovery and reuse, which is a key strategy for waste minimization. nih.gov This avoids the costly and waste-generating purification steps required to remove homogeneous catalysts from the product mixture. mdpi.com
Implementing these strategies contributes to a more circular and sustainable process for the production of this compound, aligning chemical synthesis with the principles of environmental stewardship.
Q & A
Q. Advanced Methodological Guidance
- DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to model cycloaddition energetics .
- Molecular Dynamics : Simulate solvent effects (e.g., CH₂Cl₂ vs. DMF) on reaction rates using AMBER force fields .
- Docking Studies : Predict host-guest interactions (e.g., with Sc(OTf)₃) using AutoDock Vina to design catalysts .
How can researchers stabilize labile intermediates during the synthesis of cyclohexane-1,1-dicarboxylate derivatives?
Q. Advanced Strategy
- Low-Temperature Quenching : Trap intermediates at -78°C (dry ice/acetone) to prevent decomposition .
- Protecting Groups : Use tert-butyl esters for acid-sensitive intermediates, followed by deprotection with TFA .
- In-Situ Characterization : Employ flow NMR or ReactIR to monitor transient species without isolation .
What comparative studies differentiate the reactivity of this compound from analogous esters?
Basic Research Question
Compared to diethyl cyclohexane-1,1-dicarboxylate (Similarity: 0.94 ), the dibenzyl ester exhibits:
- Higher Steric Demand : Benzyl groups reduce nucleophilic substitution rates.
- Enhanced π-π Interactions : Aromatic moieties favor stacking in crystal lattices .
Advanced Experimental Design
Perform Hammett studies with para-substituted benzyl esters to quantify electronic effects on reaction rates. Use X-ray photoelectron spectroscopy (XPS) to compare electron densities at carbonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
